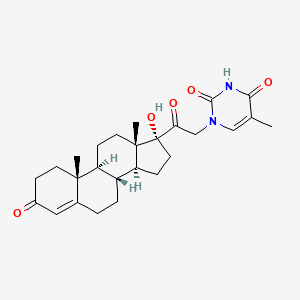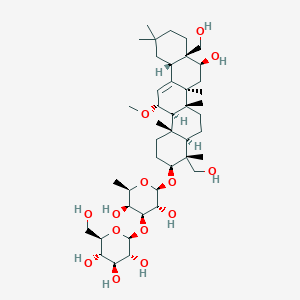![molecular formula C8H9ClKNO5S B1262022 potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 79634-05-2](/img/structure/B1262022.png)
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a synthetic compound belonging to the penam class of beta-lactam antibiotics. This compound is characterized by its unique structure, which includes a chloromethyl group and a methyl group attached to the penam ring, along with a carboxylic acid and a sulfone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Penam Ring: The penam ring is synthesized through a cyclization reaction involving a suitable beta-lactam precursor.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide (MeI) and a strong base such as sodium hydride (NaH).
Oxidation to Sulfone: The sulfone group is formed by oxidizing the corresponding sulfide or sulfoxide intermediate using an oxidizing agent like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The beta-lactam ring is susceptible to hydrolysis, especially in the presence of beta-lactamase enzymes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Hydrolysis: Acidic or basic conditions, beta-lactamase enzymes
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, sulfoxides
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids, amines
Applications De Recherche Scientifique
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel beta-lactam antibiotics and other bioactive compounds.
Biology: Studied for its interactions with beta-lactamase enzymes and its potential to inhibit bacterial cell wall synthesis.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The presence of the sulfone group enhances the compound’s stability and resistance to beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin G: A natural beta-lactam antibiotic with a similar mechanism of action but lacks the chloromethyl and sulfone groups.
Amoxicillin: A semi-synthetic beta-lactam antibiotic with an amino group instead of the chloromethyl group.
Cefalexin: A first-generation cephalosporin with a similar beta-lactam ring but a different side chain structure.
Uniqueness
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to the presence of the chloromethyl and sulfone groups, which impart enhanced stability and resistance to beta-lactamase enzymes. This makes it a valuable compound for research and potential therapeutic applications, especially in the context of antibiotic resistance.
Propriétés
Numéro CAS |
79634-05-2 |
|---|---|
Formule moléculaire |
C8H9ClKNO5S |
Poids moléculaire |
305.78 g/mol |
Nom IUPAC |
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO5S.K/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)16(8,14)15;/h5-6H,2-3H2,1H3,(H,12,13);/q;+1/p-1/t5-,6+,8-;/m1./s1 |
Clé InChI |
GMJQFFRLFJLBSC-XJNRBXITSA-M |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
SMILES isomérique |
C[C@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
SMILES canonique |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
Synonymes |
2beta-(chloromethyl)-2alpha-methylpenam-3alpha-carboxylic acid 1,1-dioxide BL P2013 BL-P 2013 BL-P2013 potassium 2beta-(chloromethyl)-2alpha-methylpenam-3alpha-carboxylate 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















